5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 4-bromobenzyl chloride with pyrimidine-2,4,6(1H,3H,5H)-trione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(4-azidobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Scientific Research Applications
5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.
Material science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity to specific targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(4-Methylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(4-Nitrobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C11H9BrN2O3 |
---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H9BrN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-4,8H,5H2,(H2,13,14,15,16,17) |
InChI Key |
RDYOQPPGIHFHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)NC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.